Isoreserpinine

Description

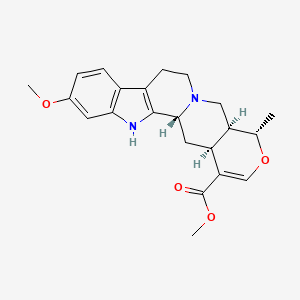

Structure

2D Structure

Properties

CAS No. |

482-95-1 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20+/m0/s1 |

InChI Key |

KXEMQEGRZWUKJS-NHMRUBIDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoreserpinine can be synthesized through various chemical reactions involving the precursor compounds found in Vinca herbacea. The isolation process typically involves extraction from the plant material followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Vinca herbacea. The plant material is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

General Chemical Reaction Context

The search results highlight several reaction categories relevant to bioactive compounds:

-

Bioorthogonal reactions (e.g., pH-triggered cleavage, ROS-sensitive linkers) for drug delivery .

-

Enzymatic catalysis involving isomerization and coupled reactions (e.g., retinoid synthesis) .

-

Electrostatic modulation of surface catalysis for non-redox reactions .

These frameworks provide general insights into reaction mechanisms but lack specificity for Isoserpinine.

Limitations in Sources

-

No direct references : None of the cited studies mention Isoserpinine or its derivatives.

-

Data gaps : The NIST Kinetics Database focuses on gas-phase reactions, which are unlikely to apply to a complex alkaloid like Isoserpinine.

-

Methodological focus : Sources emphasize reaction discovery (AI ) or catalytic efficiency , not compound-specific reactivity.

Suggested Research Directions

To address Isoserpinine’s chemical reactions, consider:

-

Specialized databases : Search PubChem, Reaxys, or SciFinder for reaction data.

-

Literature reviews : Target studies on tetrahydroisoquinoline alkaloids or reserpine analogs.

-

Experimental synthesis : Analyze hydrolysis, oxidation, or condensation pathways common to alkaloids.

Scientific Research Applications

Isoreserpiline is an indole alkaloid that has been isolated from the bark of Ochrosia oppositifolia . Research indicates that Isoreserpiline has demonstrated moderate in vitro antiplasmodial activities against Plasmodium falciparum 3D7 . Further studies have explored its potential in various biological and medical applications .

Scientific Research Applications

- Antiplasmodial Activity: Isoreserpiline has been tested for its inhibitory activity against P. falciparum 3D7, a malaria-causing parasite. According to research, Isoreserpiline showed moderate in vitro antiplasmodial activities against Plasmodium falciparum 3D7 with an IC50 of 1.13 μM .

- Bioactive Compound Research: Research on bioactive compounds from natural sources, including Isoreserpiline, is of significant scientific importance and offers extensive application prospects in exploring medical and biological sciences . These compounds are evaluated for their potential therapeutic applications .

- Focus on Medical and Biological Sciences : The Journal of Scientific Research in Medical and Biological Sciences (JSRMBS) highlights efficient and effective medical science and biomedical applications, encouraging quantitative comparison and performance evaluation of emerging components in these domains . The journal emphasizes all prospective applications of medical and biological sciences and promulgates original research papers and industrial experience-analysis studies and reports to provide scholarly research in original research papers and real-time innovations, development, and advancement in different disciplines of medical sciences and biomedical innovations .

Data Table: Isoreserpiline Activity Against Plasmodium falciparum 3D7

| Compound | IC50 (μM) |

|---|---|

| Isoreserpiline | 1.13 |

| Cycleanine | 0.08 |

| Neisosposinine | 0.75 |

| Reserpinine | 0.29 |

This table summarizes the antiplasmodial activities of Isoreserpiline and related compounds against Plasmodium falciparum 3D7, providing a comparative reference for their efficacy .

Considerations for Scientific Research

- Replication of Research Findings: It is important to ensure that research findings can be replicated . A significant number of published medical research papers contain results that cannot be replicated . Factors such as bias and methodology can influence the reliability of research outcomes .

- Bias in Biomedical Research: Policies, such as the NIH policy on Sex as a Biological Variable, try to ensure that when developing and funding biomedical research studies, researchers and institutes address potential biases in the planning stages, which helps to reduce or eliminate those biases in the final study .

- False Positive Rates: Statistical models indicate that many published findings are likely false positive results . Empirical data and statistical methods are essential to estimate false discovery rates accurately .

Tools for Researchers

Mechanism of Action

Isoreserpinine exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, another indole alkaloid . The molecular targets include the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters, and the pathways involved are related to neurotransmitter metabolism and signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | C${33}$H${40}$N$2$O$9$ | 608.68 | 3 methoxy, 1 hydroxyl | 252–254 | Low in water |

| Reserpine | C${33}$H${40}$N$2$O$9$ | 608.68 | 3 methoxy, 1 trimethoxybenzoyl | 264–265 | Ethanol-soluble |

| Rescinnamine | C${35}$H${42}$N$2$O$9$ | 634.72 | 3 methoxy, 1 cinnamoyl | 238–240 | Chloroform-soluble |

| Ajmalicine | C${21}$H${24}$N$2$O$3$ | 352.43 | 1 methoxy, 1 hydroxyl | 252–254 | Water-insoluble |

Key Structural Differences :

- Reserpine and this compound are stereoisomers, differing in the configuration of the C-3 hydroxyl group. Reserpine’s trimethoxybenzoyl ester enhances its lipid solubility, contributing to prolonged CNS activity .

- Rescinnamine replaces the trimethoxybenzoyl group with a cinnamoyl moiety, altering its receptor-binding affinity .

- Ajmalicine lacks the esterified side chain, resulting in weaker adrenergic effects but stronger vasodilatory properties .

Pharmacological and Functional Comparisons

Functional Insights :

- Reserpine exhibits 40-fold greater potency than this compound in inhibiting vesicular monoamine transporter 2 (VMAT2), explaining its historical use in psychosis .

- Ajmalicine ’s calcium channel antagonism underlies its use in cerebral vasodilation, a mechanism absent in this compound .

Spectral and Analytical Data Comparisons

Table 3: Key Spectral Signatures (NMR and IR)

| Compound | $^{13}\text{C}$-NMR (ppm) | IR Peaks (cm$^{-1}$) | Mass Spectrometry (m/z) |

|---|---|---|---|

| This compound | 172.3 (ester C=O), 55.1 (OCH$_3$) | 1745 (C=O), 3450 (OH) | 609.3 [M+H]$^+$ |

| Reserpine | 170.8 (ester C=O), 56.3 (OCH$_3$) | 1730 (C=O), 2950 (CH$_3$) | 609.3 [M+H]$^+$ |

| Rescinnamine | 168.9 (Cinnamoyl C=O), 55.5 (OCH$_3$) | 1660 (C=C), 1740 (C=O) | 635.4 [M+H]$^+$ |

Analytical Notes:

- This compound’s $^{13}\text{C}$-NMR shows a downfield shift for the ester carbonyl (172.3 ppm) compared to Reserpine (170.8 ppm), reflecting electronic differences due to stereochemistry .

- IR spectra confirm functional group variations, such as Rescinnamine’s conjugated cinnamoyl C=O (1660 cm$^{-1}$) .

Q & A

Q. How can researchers design experiments to isolate and characterize Isoreserpinine from natural sources?

Methodological Answer: Begin with column chromatography using silica gel or Sephadex LH-20 for preliminary separation, guided by thin-layer chromatography (TLC) to track fractions. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for molecular weight confirmation. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography for absolute configuration determination . Ensure reproducibility by documenting solvent systems, temperature, and retention factors (Rf values) in TLC .

Q. What spectroscopic techniques are essential for distinguishing this compound from its structural analogs?

Methodological Answer: Use circular dichroism (CD) to differentiate stereoisomers, as this compound’s optical activity is critical for its bioactivity. Pair this with infrared (IR) spectroscopy to identify functional groups (e.g., indole alkaloid-specific NH stretches). Compare NMR shifts with databases (e.g., AntiBase) to resolve ambiguities in ring substitution patterns .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved in pharmacological studies?

Methodological Answer: Address variability by standardizing in vitro assays:

- Use dose-response curves with multiple cell lines (e.g., HEK293 for receptor binding, MCF7 for cytotoxicity).

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly . Reconcile discrepancies by meta-analysis of raw data from published studies, applying Cochran’s Q test to assess heterogeneity .

Q. What computational strategies are effective for predicting this compound’s molecular targets?

Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger Glide) with pharmacophore modeling to screen potential targets in databases like ChEMBL or PubChem. Validate predictions via molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns trajectories. Cross-reference results with transcriptomic data (e.g., GEO datasets) to identify pathways modulated by this compound .

Q. How can researchers optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Employ Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalyst loading). Use HPLC-MS to monitor intermediates in real time. For enantioselective synthesis, apply asymmetric catalysis (e.g., BINAP-Ru complexes) and confirm enantiomeric excess (ee) via chiral HPLC .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical models?

Methodological Answer: Use non-linear regression models (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For in vivo studies, apply mixed-effects models (R/lme4) to account for inter-animal variability. Adjust for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .

Q. How should researchers address batch-to-batch variability in this compound isolation?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Standardize plant material sourcing (geographical location, harvest season).

- Use principal component analysis (PCA) on LC-MS metabolomic data to identify batch outliers.

- Apply accelerated stability testing (ICH guidelines) to assess degradation profiles .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical rigor in this compound research involving animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines:

Q. How can researchers enhance the reproducibility of this compound’s reported anti-inflammatory effects?

Methodological Answer: Provide raw data (e.g., flow cytometry FCS files, microscopy images) in supplementary materials. Use standardized inflammatory markers (e.g., IL-6, TNF-α ELISA kits from the same vendor). Collaborate via multi-lab validation initiatives to confirm findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.